

# 2-Bromo-6-fluoroanisole chemical properties

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## Compound of Interest

Compound Name: 2-Bromo-6-fluoroanisole

Cat. No.: B156838

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An In-Depth Technical Guide to the Chemical Properties of **2-Bromo-6-fluoroanisole**

## Foreword

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. Halogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple reaction handles for diversification. Among these, **2-Bromo-6-fluoroanisole** (CAS No. 845829-94-9) emerges as a molecule of significant interest. Its unique substitution pattern—a bromine atom amenable to cross-coupling and organometallic transformations, a fluorine atom that modulates electronic properties and metabolic stability, and a directing methoxy group—provides a rich platform for synthetic exploration. This guide offers an in-depth examination of the chemical and physical properties of **2-Bromo-6-fluoroanisole**, presenting field-proven insights into its synthesis, reactivity, and spectroscopic characterization to support researchers in leveraging its full potential.

## Core Physicochemical & Structural Properties

**2-Bromo-6-fluoroanisole** is a colorless to light yellow liquid at room temperature. The strategic placement of its functional groups dictates its physical properties and chemical behavior. The methoxy group acts as an ortho-, para- director in electrophilic aromatic substitution, though the steric hindrance from the adjacent bromine and the deactivating effect of the halogens make such reactions less common. The primary utility of this molecule lies in the reactivity of the carbon-bromine bond.

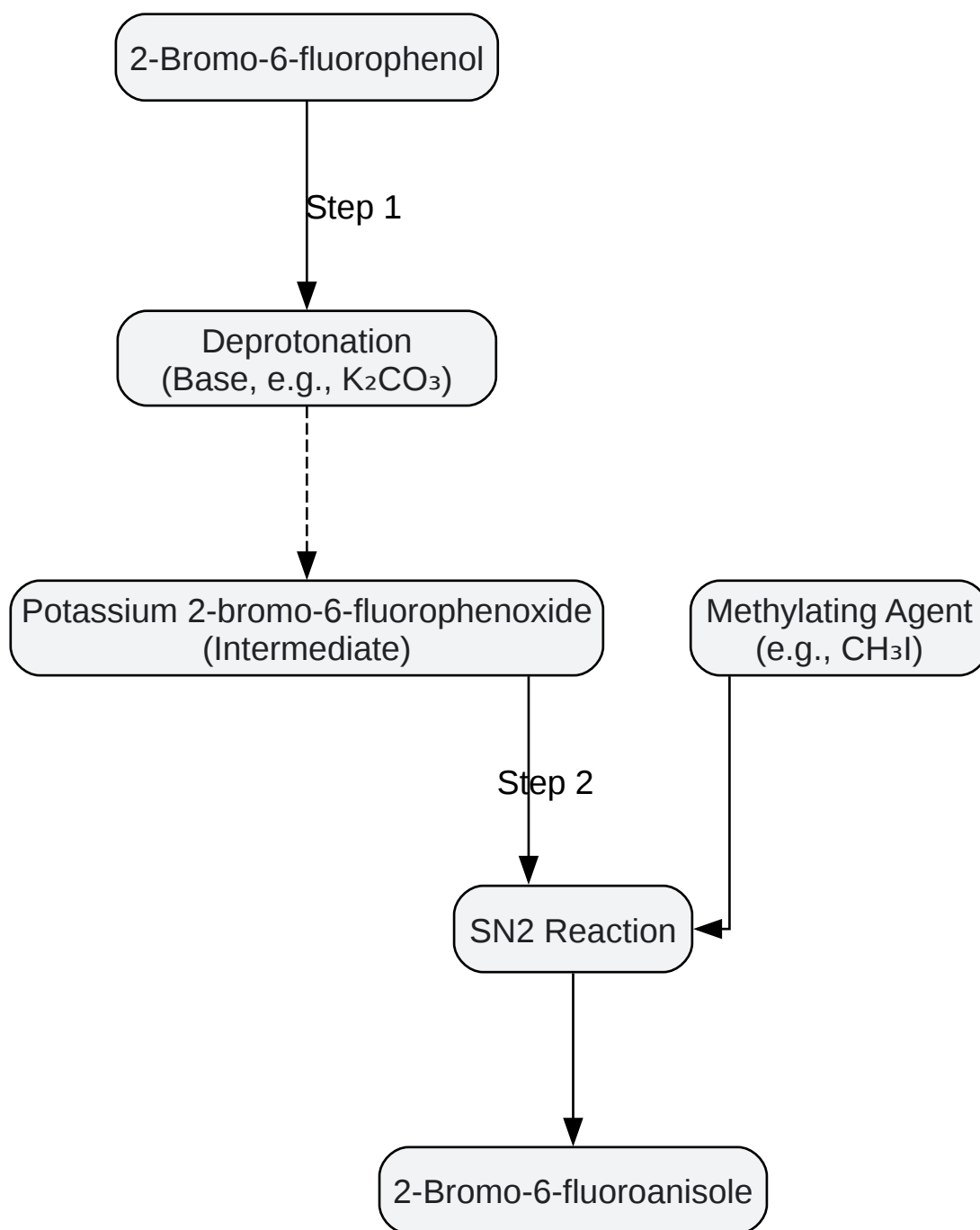
## Data Presentation: Key Properties

Property	Value	Source(s)
CAS Number	845829-94-9	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrFO	[2]
Molecular Weight	205.03 g/mol	[2]
Boiling Point	~208.6 °C (at 760 mmHg)	[3]
Density	~1.531 g/cm <sup>3</sup>	[3]
Appearance	Liquid	[2]
Storage	Store in a dark, dry place at room temperature.	[3]
Solubility	Soluble in common organic solvents like THF, Dioxane, DMF.	Inferred
InChI Key	RLSQPLJXDTXSCL-UHFFFAOYSA-N	[1][2]

## Synthesis of 2-Bromo-6-fluoroanisole

The most direct and reliable route to **2-Bromo-6-fluoroanisole** is via the methylation of the corresponding phenol, 2-bromo-6-fluorophenol. This transformation is a classic example of the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[4][5]

## Workflow: Williamson Ether Synthesis



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Caption: General workflow for the synthesis of **2-Bromo-6-fluoroanisole**.

## Experimental Protocol: Synthesis via Williamson Etherification

This protocol is based on a reported procedure for the synthesis of **2-Bromo-6-fluoroanisole** and the general principles of the Williamson ether synthesis.[3]

- **Reagent Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluorophenol (1.0 equiv.), potassium carbonate ( $K_2CO_3$ , 2.0 equiv.), and N,N-dimethylformamide (DMF, approx. 0.5 M).
- **Reaction Initiation:** Stir the suspension at room temperature for 10-15 minutes.
- **Methylation:** Add methyl iodide ( $CH_3I$ , 1.5 equiv.) dropwise to the mixture.
- **Reaction Execution:** Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) or continue stirring at room temperature. The reaction cited proceeds at 20°C for 24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- **Work-up:**
  - Cool the mixture to room temperature and dilute with water.
  - Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).
  - Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude oil by flash column chromatography on silica gel to yield pure **2-Bromo-6-fluoroanisole**.

## Spectroscopic Profile (Predicted)

Disclaimer: As of the time of this writing, experimental spectroscopic data for **2-Bromo-6-fluoroanisole** is not readily available in public databases. The following analysis is based on established principles of spectroscopy and predicted values derived from its chemical structure.

## $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the upfield methoxy signal.

- Aromatic Region ( $\delta$  6.8 - 7.5 ppm): The three aromatic protons will form a complex multiplet pattern due to  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{19}\text{F}$  couplings. The proton at C4 (para to the methoxy group) will likely be the most downfield, appearing as a doublet of doublets or a triplet. The protons at C3 and C5 will also show complex splitting.
- Methoxy Protons ( $\delta$  ~3.9 ppm): The three protons of the methoxy group ( $-\text{OCH}_3$ ) will appear as a sharp singlet, as they have no adjacent protons to couple with.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will display seven distinct signals.

- Aromatic Carbons ( $\delta$  110 - 160 ppm):
  - C-F ( $^1J_{\text{CF}} \approx 240\text{-}260$  Hz): The carbon directly attached to fluorine (C6) will be the most downfield in the aromatic region and will appear as a large doublet due to one-bond coupling with  $^{19}\text{F}$ .
  - C-Br ( $\delta$  ~115 ppm): The carbon bearing the bromine atom (C2) will be significantly shielded compared to an unsubstituted carbon.
  - C-O ( $\delta$  ~155 ppm): The carbon attached to the methoxy group (C1) will be deshielded.
  - The remaining carbons (C3, C4, C5) will appear in the typical aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.
- Methoxy Carbon ( $\delta$  ~56 ppm): The methoxy carbon ( $-\text{OCH}_3$ ) will appear as a single peak in the aliphatic region.

## FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.<sup>[6]</sup>

- C-H stretching (Aromatic): Weak to medium bands just above  $3000\text{ cm}^{-1}$ .
- C-H stretching (Aliphatic): Medium bands between  $2850\text{-}3000\text{ cm}^{-1}$  for the methoxy group.
- C=C stretching (Aromatic): Sharp, medium-intensity bands around  $1600\text{ cm}^{-1}$  and  $1480\text{ cm}^{-1}$ .
- C-O-C stretching (Aryl Ether): A strong, characteristic band in the  $1250\text{-}1200\text{ cm}^{-1}$  (asymmetric) and  $1050\text{-}1000\text{ cm}^{-1}$  (symmetric) regions.
- C-F stretching: A strong band in the  $1200\text{-}1000\text{ cm}^{-1}$  region.
- C-Br stretching: A band in the fingerprint region, typically between  $600\text{-}500\text{ cm}^{-1}$ .

## Mass Spectrometry

In an electron ionization (EI) mass spectrum, the fragmentation pattern provides structural clues.

- Molecular Ion ( $M^+$ ): A prominent molecular ion peak ( $M^+$ ) would be expected at  $m/z$  204 and an  $M+2$  peak at  $m/z$  206 of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.
- Key Fragments: A common fragmentation pathway for anisoles is the loss of a methyl radical ( $\bullet\text{CH}_3$ ) to form a stable phenoxy cation. Therefore, a significant peak would be expected at  $M-15$  ( $m/z$  189/191). Further fragmentation could involve the loss of carbon monoxide (CO) from this intermediate.

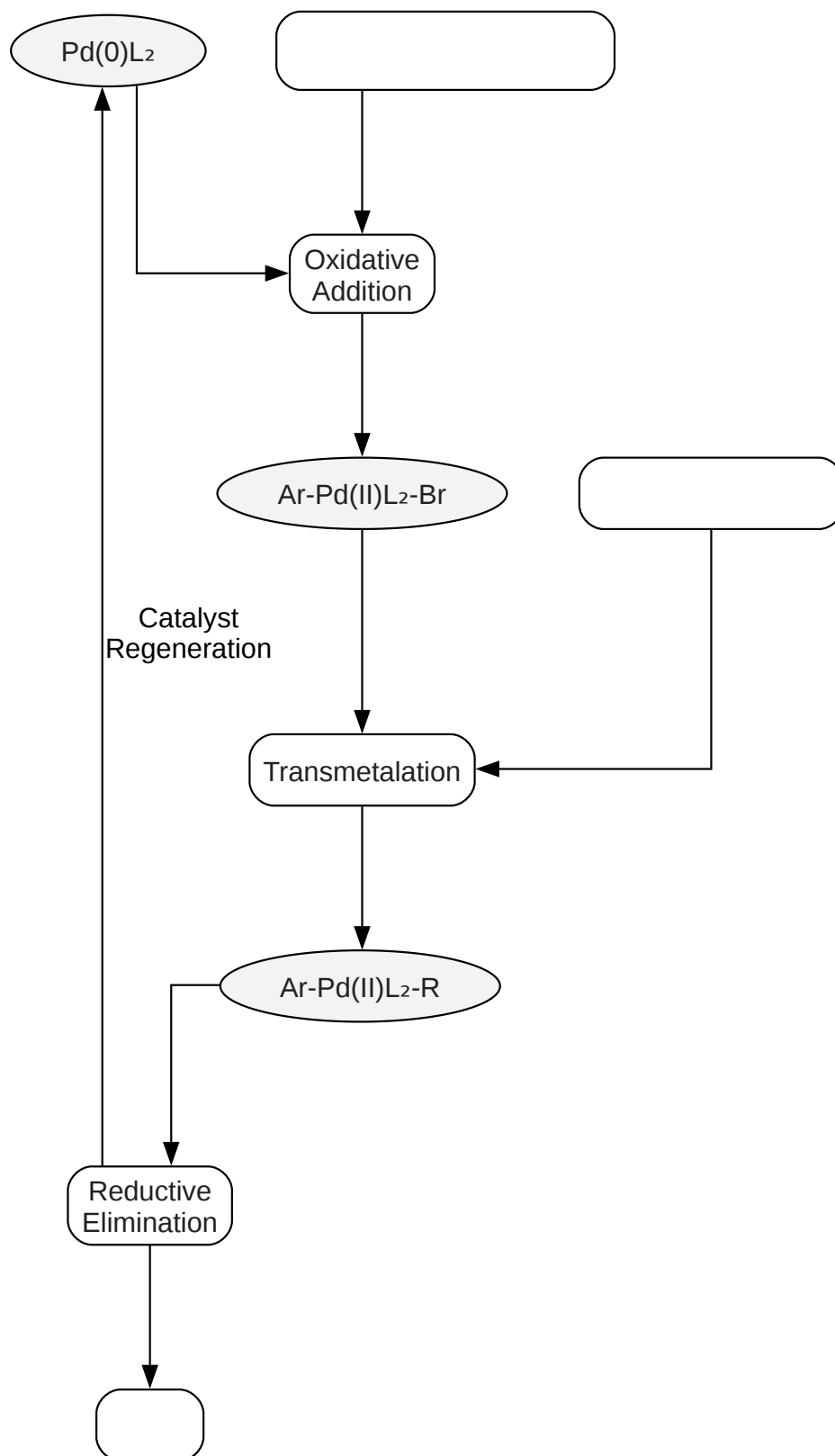
## Chemical Reactivity & Synthetic Applications

The synthetic utility of **2-Bromo-6-fluoroanisole** is primarily derived from the carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

### A. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a robust method for forming  $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$  bonds.<sup>[7]</sup> **2-Bromo-6-fluoroanisole** is an excellent substrate for this reaction, coupling with various boronic acids

or esters to generate substituted biaryl compounds.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This is a general procedure adaptable for **2-Bromo-6-fluoroanisole**, based on standard literature methods.<sup>[2][8]</sup>

- **Inert Atmosphere:** To an oven-dried Schlenk flask or microwave vial, add the aryl boronic acid (1.2 equiv.), a base such as potassium carbonate ( $K_2CO_3$ , 2.0 equiv.) or cesium carbonate ( $Cs_2CO_3$ , 2.0 equiv.), and the palladium catalyst system (e.g.,  $Pd(PPh_3)_4$ , 3-5 mol%).
- **Reagent Addition:** Add **2-Bromo-6-fluoroanisole** (1.0 equiv.).
- **Solvent & Degassing:** Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
- **Reaction:** Heat the mixture with stirring at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).
- **Work-up:** Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over  $Na_2SO_4$ , filter, and concentrate.
- **Purification:** Purify the product by flash column chromatography.

## B. Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig Amination

This reaction is a powerful tool for forming aryl-amine bonds.<sup>[9]</sup> **2-Bromo-6-fluoroanisole** can be coupled with a wide range of primary and secondary amines. The choice of phosphine ligand is critical and often substrate-dependent.

This general protocol is based on established methods for aryl bromides.<sup>[10]</sup>

- **Inert Atmosphere:** In a glovebox or under a stream of argon, add the palladium precursor (e.g.,  $Pd_2(dba)_3$ , 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%),



and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv.) to a dry reaction vessel.

- Reagent Addition: Add **2-Bromo-6-fluoroanisole** (1.0 equiv.) and the desired amine (1.2 equiv.).
- Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- Reaction: Seal the vessel and heat to 80-110 °C with stirring until completion.
- Work-up & Purification: After cooling, the reaction is typically quenched with water or saturated ammonium chloride, extracted, dried, and purified by chromatography.

## C. Organometallic Transformations: Grignard and Organolithium Reagents

The C-Br bond can be converted into a nucleophilic carbon center via metal-halogen exchange.

Formation of the Grignard reagent, (2-fluoro-6-methoxyphenyl)magnesium bromide, creates a potent carbon nucleophile.

- Causality: The reaction requires strictly anhydrous conditions, as any protic source (like water) will instantly quench the Grignard reagent, converting it back to fluoroanisole. The ether solvent (THF or diethyl ether) is crucial as it coordinates to the magnesium center, stabilizing the reagent.
- Setup: Flame-dry a three-necked flask containing magnesium turnings (1.2 equiv.) and a stir bar under a stream of dry argon or nitrogen. Allow to cool.
- Solvent: Add anhydrous diethyl ether or THF via syringe.
- Initiation: Add a small crystal of iodine (which will disappear as the magnesium activates) or a few drops of 1,2-dibromoethane. Add a small portion (approx. 10%) of a solution of **2-Bromo-6-fluoroanisole** (1.0 equiv.) in anhydrous ether/THF. The reaction may need gentle warming to initiate, evidenced by bubble formation and a cloudy appearance.

- Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- Execution: After the addition is complete, continue stirring at reflux for 1-2 hours to ensure full conversion. The resulting dark grey/brown solution of the Grignard reagent can be used directly in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO<sub>2</sub>).

Treatment with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperature provides a rapid and clean method to form the corresponding aryllithium species.

- Causality: This exchange is faster than deprotonation of the aromatic ring or nucleophilic attack on the anisole. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl bromide.

## Safety, Handling, and Storage

As a research chemical, **2-Bromo-6-fluoroanisole** must be handled with appropriate care. The primary hazards are associated with irritation and potential harm if ingested or inhaled.<sup>[2]</sup>

### GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

## Handling & Storage Recommendations

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.<sup>[3]</sup>
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**2-Bromo-6-fluoroanisole** is a valuable and versatile building block for organic synthesis. Its well-defined reactive site at the carbon-bromine bond allows for reliable participation in a host of high-yield transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The electronic modulation provided by the fluorine and methoxy substituents further enhances its utility in the targeted synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides the foundational chemical knowledge and procedural insights necessary for researchers to effectively and safely incorporate this reagent into their synthetic programs.

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